molecular formula C12H16OSi B15162301 4-[Dimethyl(phenyl)silyl]but-3-en-2-one CAS No. 144823-72-3

4-[Dimethyl(phenyl)silyl]but-3-en-2-one

Cat. No.: B15162301
CAS No.: 144823-72-3
M. Wt: 204.34 g/mol
InChI Key: GFBCJVCBVNBFID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Dimethyl(phenyl)silyl]but-3-en-2-one is an organosilicon compound with the molecular formula C₁₂H₁₆OSi It is characterized by the presence of a dimethyl(phenyl)silyl group attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Dimethyl(phenyl)silyl]but-3-en-2-one typically involves a multi-step process starting from commercially available dimethyl(phenyl)silylacetylene. The key steps include:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-[Dimethyl(phenyl)silyl]but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The silicon-carbon bond can be oxidized to form a hydroxy group.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The silyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields hydroxy derivatives, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

4-[Dimethyl(phenyl)silyl]but-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Dimethyl(phenyl)silyl]but-3-en-2-one involves its ability to participate in various chemical reactions due to the presence of the silyl group. The silyl group can stabilize reaction intermediates, facilitate the formation of carbon-carbon bonds, and undergo oxidation to form hydroxy groups. These properties make it a versatile compound in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-[Dimethyl(phenyl)silyl]but-3-en-1-ol
  • 4-Phenyl-but-3-en-2-one
  • 4-Phenyl-thiosemicarbazone
  • 3-Phenoxy-4-phenyl-but-3-en-2-one

Uniqueness

4-[Dimethyl(phenyl)silyl]but-3-en-2-one is unique due to the presence of the dimethyl(phenyl)silyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

144823-72-3

Molecular Formula

C12H16OSi

Molecular Weight

204.34 g/mol

IUPAC Name

4-[dimethyl(phenyl)silyl]but-3-en-2-one

InChI

InChI=1S/C12H16OSi/c1-11(13)9-10-14(2,3)12-7-5-4-6-8-12/h4-10H,1-3H3

InChI Key

GFBCJVCBVNBFID-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=C[Si](C)(C)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.